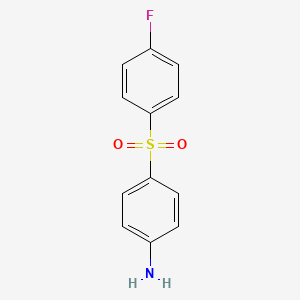
4-((4-Fluorophenyl)sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((4-Fluorophenyl)sulfonyl)aniline” is a chemical compound with the molecular formula C12H10FNO2S . It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a 4-fluorophenylsulfonyl group .
Synthesis Analysis
The synthesis of anilines, including “4-((4-Fluorophenyl)sulfonyl)aniline”, can be achieved through various methods such as the Buchwald-Hartwig Reaction, Chan-Lam Coupling, and Ullmann Reaction . These methods involve the formation of C-N bonds and can provide a diverse set of primary (hetero)aryl amines .Molecular Structure Analysis
The molecular structure of “4-((4-Fluorophenyl)sulfonyl)aniline” consists of a central carbon chain with an aniline (NH2) group and a 4-fluorophenylsulfonyl group attached . The average mass of the molecule is 251.277 Da .Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenyl sulfone, suggests that it may cause respiratory irritation, is harmful if inhaled, and causes severe skin burns and eye damage . It is recommended to handle the compound with appropriate personal protective equipment and to avoid heat and sources of ignition .
Zukünftige Richtungen
Research on fluorosulfonyl radicals, which are related to “4-((4-Fluorophenyl)sulfonyl)aniline”, suggests potential applications in the synthesis of sulfonyl fluorides . These compounds have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Eigenschaften
CAS-Nummer |
312-35-6 |
|---|---|
Produktname |
4-((4-Fluorophenyl)sulfonyl)aniline |
Molekularformel |
C12H10FNO2S |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10FNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 |
InChI-Schlüssel |
YKLGSFACDTUTPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



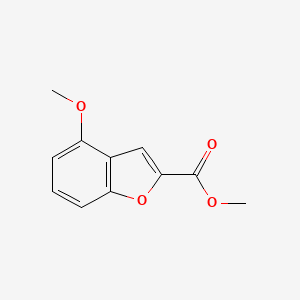
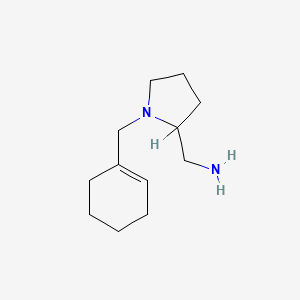
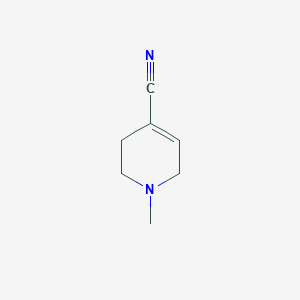
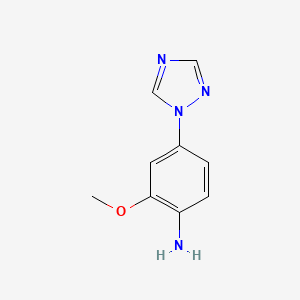
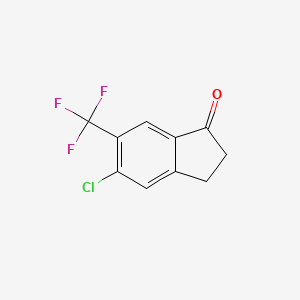
![N-(6-Iodoimidazo[1,2-A]pyridin-2-YL)acetamide](/img/structure/B8779784.png)
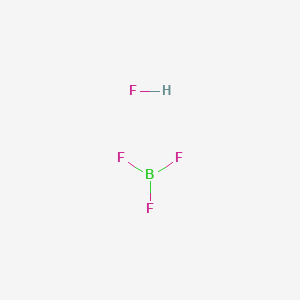
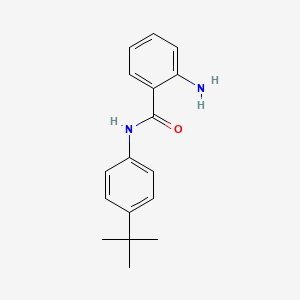


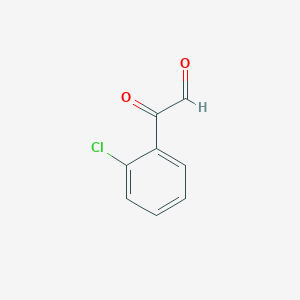
![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B8779831.png)